Tritylhydrazine hydrochloride

Peptide Synthesis Solid-Phase Chemistry Protecting Group Strategies

Researchers performing multi-step solid-phase peptide synthesis often face low yields and side reactions when introducing unprotected hydrazines. Tritylhydrazine hydrochloride (CAS 104370-29-8) solves this with its acid-labile trityl group that enables orthogonal deprotection-cleaving quantitatively under mild acidic conditions while preserving benzyl and tert-butyl protections. This ensures high-yield recovery of partially protected peptide hydrazides, critical for native chemical ligation and bioconjugation. Reliable supply with consistent purity and full documentation.

Molecular Formula C19H19ClN2
Molecular Weight 310.83
CAS No. 104370-29-8
Cat. No. B2399705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTritylhydrazine hydrochloride
CAS104370-29-8
Molecular FormulaC19H19ClN2
Molecular Weight310.83
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN.Cl
InChIInChI=1S/C19H18N2.ClH/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,21H,20H2;1H
InChIKeyXUECSRVFRKTFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tritylhydrazine Hydrochloride: Protected Hydrazine Building Block


Tritylhydrazine hydrochloride (CAS 104370-29-8), also known as (triphenylmethyl)hydrazine hydrochloride, is an organic compound comprising a trityl (triphenylmethyl) group attached to a hydrazine moiety, stabilized as the hydrochloride salt [1]. It serves as a protected hydrazine reagent and building block, widely employed in solid-phase peptide synthesis for the preparation of partially protected peptide hydrazides and in the formulation of photothermographic elements as a co-developer [1].

Orthogonal trityl protection for sequential deprotection in peptide synthesis
Mild acid-labile cleavage compatible with solid-phase resin strategies
Organic solvent solubility supports organic-phase reactions; water-insoluble

Why Tritylhydrazine Hydrochloride Cannot Be Substituted


Tritylhydrazine hydrochloride's differentiation hinges on the steric bulk and acid-lability of its trityl protecting group. Unlike smaller, simpler hydrazine derivatives or alternative protecting groups (e.g., Boc, Fmoc), the trityl moiety provides a unique orthogonal deprotection profile—it is cleavable under mild acidic conditions while leaving benzyl- and tert-butyl-based protections intact, enabling sequential, high-yield synthesis of complex peptides [1]. Generic substitution with unprotected hydrazines or differently protected hydrazine analogs would compromise this orthogonality, reduce synthetic efficiency, or introduce undesired side reactions, directly impacting product yield and purity [1].

Boc/Fmoc-protected hydrazines may alter deprotection orthogonality, limiting sequential synthesis
Unprotected hydrazine analogs may cause undesired side reactions and reduce purity
Alternative hydrazine linkers may require harsher cleavage, potentially lowering yield

Tritylhydrazine Hydrochloride: Comparative Evidence


Trityl Resin Cleavage Yield

Peptide hydrazides synthesized on polymer-bound N-tritylhydrazine resins can be quantitatively split off from the solid support using mild acidic treatment, while benzyl- and tert-butyl protecting groups remain unaffected [1]. This orthogonal cleavage enables high recovery of the desired partially protected peptide hydrazides, a key advantage over non-trityl-based hydrazine linkers that may require harsher cleavage conditions or suffer from lower yields due to side reactions [1].

Cleavage Yield
Class-level
Quantitative (complete) vs. 70–90% for alternative linkers
Supports higher recovery of protected peptide hydrazides
Class-level inference; resin and cleavage optimization may vary
Peptide Synthesis Solid-Phase Chemistry Protecting Group Strategies

Trityl Group Orthogonal Stability

Under mild acidic conditions (e.g., 5% TFA/DCM), the trityl protecting group on the hydrazine moiety is quantitatively removed, while benzyl (Bzl) and tert-butyl (tBu) protecting groups remain completely intact [1]. This orthogonal stability is not universally achieved with other acid-labile protecting groups (e.g., Boc groups are also cleaved under similar acidic conditions), making tritylhydrazine uniquely suited for multi-step peptide syntheses requiring sequential deprotection [1].

Orthogonal Stability
Class-level
Trityl cleaved; Bzl/tBu stable vs. Boc also cleaved
Enables orthogonal sequential deprotection
Acid-lability comparison under mild TFA conditions
Peptide Synthesis Orthogonal Protection Deprotection Selectivity

Organic Solvent Solubility vs. Water Insolubility

Tritylhydrazine hydrochloride is insoluble in water but readily soluble in common organic solvents, a property directly attributable to the hydrophobic trityl group [1]. In contrast, simpler hydrazine hydrochlorides (e.g., 2,4,6-trimethylphenylhydrazine hydrochloride) are water-soluble . This differential solubility influences both reaction media compatibility and purification workflows, allowing for straightforward extraction and isolation of trityl-protected intermediates.

Solubility Profile
Data to verify
Water-insoluble vs. water-soluble analog (2,4,6-trimethylphenylhydrazine HCl)
Organic-phase synthetic compatibility
Supplier-reported; solubility verification recommended
Formulation Development Solubility Process Chemistry

Tritylhydrazine Hydrochloride: Key Applications


Solid-Phase Peptide Hydrazide Synthesis

Tritylhydrazine hydrochloride is the reagent of choice when preparing polymer-bound N-tritylhydrazine resins for solid-phase peptide synthesis. Its quantitative cleavage under mild acidic conditions, while preserving benzyl and tert-butyl protections, enables high-yield recovery of partially protected peptide hydrazides, which are critical precursors for native chemical ligation and bioconjugation [1].

Ultra-High Contrast Photothermographic Co-Developer

Trityl hydrazides, derived from tritylhydrazine hydrochloride, are specified in patented formulations as co-developers alongside hindered phenol developers to achieve ultra-high contrast in black-and-white photothermographic and thermographic elements used in photomask applications [1].

Orthogonally Protected Hydrazino Acid Synthesis

The orthogonal stability profile of the trityl group makes tritylhydrazine hydrochloride ideal for introducing protected hydrazine moieties in multi-step syntheses of complex peptidomimetics and hydrazino acid building blocks, where sequential deprotection is required to access bioactive hydrazino peptides [1].

Application
Selection Property
Validation Focus
Solid-Phase Peptide Hydrazide Synthesis
Orthogonal acid-labile trityl protection; organic solvent solubility
Cleavage yield, protecting group stability, and resin compatibility
Photothermographic Co-Developer
Trityl hydrazide derivative for ultra-high contrast formulations
Photothermographic performance and contrast metrics
Orthogonally Protected Hydrazino Acid Synthesis
Trityl orthogonal stability enables sequential deprotection
Sequential deprotection efficiency and product integrity

Technical Documentation Hub

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18 linked technical documents
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